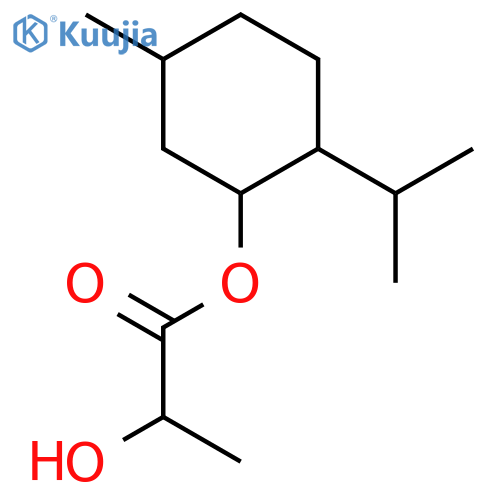Cas no 59259-38-0 (L-Menthyl Lactate)

L-Menthyl Lactate structure
商品名:L-Menthyl Lactate
L-Menthyl Lactate 化学的及び物理的性質
名前と識別子
-
- (-)-Menthyl lactate
- Lactic acid menthyl ester
- L-MENTHYL LACTATE
- AKOS015964086
- A(R*), 2
- 185915-25-7
- AC-9866
- 4-(5-Oxo-[1,4]diazepan-1-yl)benzoicacid
- Q2640813
- UJNOLBSYLSYIBM-SGUBAKSOSA-N
- frescolat ML
- A,5
- (-)-p-Menthan-3-yl lactate
- [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate
- MENTHYL LACTATE
- (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxypropanoate
- L-Menthyl lactate, >=97%, FG
- (R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate
- L-Menthyl lactate, >=97%
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate, AldrichCPR
- A] ]-2-hydroxypropanoic acid,5-methyl-2-(1-methylethyl) cyclohexyl ester
- SCHEMBL320044
- GTPL2466
- FEMA 3748
- 59259-38-0
- (1R,2S,5R)-2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-HYDROXYPROPANOATE
- [1R-[1
- L-Menthol Laceate
- ((1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxypropanoate
- L-Menthyl Lactate
-
- MDL: MFCD09037384
- インチ: 1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3
- InChIKey: UJNOLBSYLSYIBM-UHFFFAOYSA-N
- ほほえんだ: C(OC1C(C(C)C)CCC(C)C1)(=O)C(C)O
計算された属性
- せいみつぶんしりょう: 228.17300
- どういたいしつりょう: 228.173
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: -80
- ゆうかいてん: 40 ºC
- ふってん: 310.14°C (rough estimate)
- フラッシュポイント: 128 ºC
- 屈折率: -80 ° (C=5, MeOH)
- すいようせい: びようようせい
- PSA: 46.53000
- LogP: 2.37120
- ようかいせい: 水に微溶解する。
- ひせんこうど: -74 º (c=10, EtOH)
- FEMA: 3748
L-Menthyl Lactate セキュリティ情報
L-Menthyl Lactate 税関データ
- 税関コード:2918110000
- 税関データ:
中国税関コード:
2918110000概要:
2918110000.乳酸及びその塩及びエステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2918110000。乳酸及びその塩類及びエステル類。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%
L-Menthyl Lactate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB144334-5 g |
(-)-Menthyl lactate, 97%; . |
59259-38-0 | 97% | 5g |
€66.70 | 2023-05-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L922333-500g |
L-Menthyl lactate |
59259-38-0 | 97% | 500g |
¥1,365.00 | 2022-01-10 | |
| TRC | M220795-5g |
L-Menthyl Lactate |
59259-38-0 | 5g |
$ 92.00 | 2023-09-07 | ||
| abcr | AB144334-100g |
(-)-Menthyl lactate, 97%; . |
59259-38-0 | 97% | 100g |
€52.00 | 2025-02-16 | |
| abcr | AB144334-5kg |
(-)-Menthyl lactate, 97%; . |
59259-38-0 | 97% | 5kg |
€695.00 | 2025-02-16 | |
| abcr | AB144334-25g |
(-)-Menthyl lactate, 97%; . |
59259-38-0 | 97% | 25g |
€25.50 | 2025-02-16 | |
| Aaron | AR003C0M-10g |
(R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate |
59259-38-0 | 97% | 10g |
$9.00 | 2023-12-14 | |
| Aaron | AR003C0M-25g |
(R)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate |
59259-38-0 | 98% | 25g |
$15.00 | 2025-02-10 | |
| eNovation Chemicals LLC | D780820-5kg |
(-)-Menthyl lactate |
59259-38-0 | 97% | 5kg |
$650 | 2025-02-28 | |
| eNovation Chemicals LLC | D780820-1kg |
(-)-Menthyl lactate |
59259-38-0 | 97% | 1kg |
$250 | 2025-02-28 |
L-Menthyl Lactate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:59259-38-0)(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-2-Hydroxypropionate;≥ 98.0%
注文番号:LE16626
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:14
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:59259-38-0)乳酸薄荷酯
注文番号:LE26057855
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:55
価格 ($):discuss personally
L-Menthyl Lactate 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
59259-38-0 (L-Menthyl Lactate) 関連製品
- 6283-86-9(Propanoic acid,2-hydroxy-, 2-ethylhexyl ester)
- 61597-98-6(L-Menthyl L-lactate)
- 17162-29-7(Menthyl lactate)
- 186817-80-1((2S)-2-Ethylhexyl 2-hydroxypropanoate)
- 24323-38-4(ethyl 2-hydroxy-3-methylpentanoate)
- 95500-39-3((R)-a-Hydroxycyclohexanebutanoic Acid Ethyl Ester)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:59259-38-0)(-)-Menthyl lactate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:59259-38-0)L-Menthyl Lactate

清らかである:99%
はかる:5kg
価格 ($):412.0




